![molecular formula C19H19BrN2O4 B5847630 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide
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Overview
Description
4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a hydrazone derivative that is widely used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes or proteins involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide in lab experiments include its ease of synthesis, high purity, and the wide range of biological activities exhibited by its derivatives. However, the limitations of using the compound include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
The future directions of research on 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide include the synthesis of novel derivatives with improved biological activities, the elucidation of the mechanism of action of the compound, and the evaluation of its potential use in the treatment of various diseases. Additionally, the compound can be used as a building block in the synthesis of new materials with potential applications in various fields, such as drug delivery, catalysis, and sensors.
Conclusion:
In conclusion, 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide is a versatile compound that has potential applications in various fields of research. The compound has been extensively used in the synthesis of biologically active molecules and has shown promising biological activities. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide involves the reaction of 4-bromo-benzohydrazide with 4-(1,4-dioxan-2-ylmethoxy)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide has been extensively used in the synthesis of biologically active molecules. The compound has been used as a building block in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. These compounds have shown promising biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities.
properties
IUPAC Name |
4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-16-5-3-15(4-6-16)19(23)22-21-11-14-1-7-17(8-2-14)26-13-18-12-24-9-10-25-18/h1-8,11,18H,9-10,12-13H2,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGNYSARGJOTTL-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CO1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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